molecular formula C19H15ClFN5O3 B2866331 N-(3-chlorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941888-18-2

N-(3-chlorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2866331
CAS RN: 941888-18-2
M. Wt: 415.81
InChI Key: VLYKMEKAEKGKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN5O3 and its molecular weight is 415.81. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have focused on synthesizing derivatives of benzimidazole, which shares structural similarities with the compound of interest, demonstrating a wide range of pharmacological activities. For instance, derivatives have been developed to explore antihistaminic potential, indicating a broader therapeutic utility in allergic diseases due to their low toxicities (Gadhave et al., 2012). Another study focused on the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, revealing their in vitro anticancer and antibacterial activities, along with their potential to inhibit Photobacterium leiognathi bioluminescence (Berest et al., 2011).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer potentials of synthesized compounds structurally related to the chemical of interest have been a significant focus. A study on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showed significant antimicrobial activity, and compound 5 exhibited notable anticancer activity among synthesized compounds (Mehta et al., 2019). Another investigation into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors revealed improvements in metabolic stability through exploring various 6,5-heterocycles (Stec et al., 2011).

Antitumor and Antimicrobial Agent Synthesis

The synthesis of novel compounds with potential antitumor and antimicrobial effects is another significant application area. For instance, novel 1,2,3,4-tetrahydro[1,2,4]triazino[4,5-a]benzimidazoles were synthesized and tested for their antitumor activity, with some compounds showing potent activity against human breast adenocarcinoma cell lines (El-Nassan, 2012). Additionally, benzimidazole, benzoxazole, and benzothiazole derivatives were prepared and screened for antimicrobial activity, demonstrating broad-spectrum effectiveness against bacterial and fungal strains (Padalkar et al., 2014).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5O3/c20-12-2-1-3-14(10-12)22-16(27)11-26-18(29)17(28)25-9-8-24(19(25)23-26)15-6-4-13(21)5-7-15/h1-7,10H,8-9,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYKMEKAEKGKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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